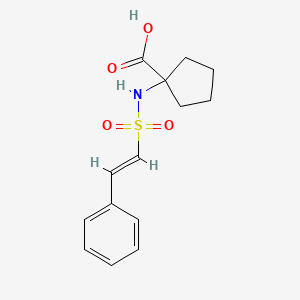

1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1094714-85-8 . It has a molecular weight of 295.36 . The compound is typically in powder form and is used for research purposes .

Molecular Structure Analysis

The molecular formula of “1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid” is C14H17NO4S . The InChI code for this compound is 1S/C14H17NO4S/c16-13(17)14(9-4-5-10-14)15-20(18,19)11-8-12-6-2-1-3-7-12/h1-3,6-8,11,15H,4-5,9-10H2,(H,16,17)/b11-8+ .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Applications De Recherche Scientifique

Carboxylic Acid Isosteres and Drug Design

Cyclopentane-1,3-diones have been identified as novel isosteres for the carboxylic acid functional group due to their similar pK(a) values, demonstrating the potential for these compounds to effectively substitute carboxylic acids in drug molecules. This substitution strategy was explored through the synthesis and evaluation of thromboxane A2 prostanoid (TP) receptor antagonists, highlighting the cyclopentane-1,3-dione unit's utility in drug design for producing compounds with nanomolar IC(50) and K(d) values comparable to their carboxylic acid-containing counterparts (Ballatore et al., 2011). Further research on cyclopentane-1,2-diones as potential bio-isosteres for carboxylic acids corroborates these findings, indicating potent TP receptor antagonist activity in derivatives where the carboxylic acid moiety is replaced by the cyclopentane-1,2-dione unit, suggesting a promising avenue for the development of new therapeutic agents (Ballatore et al., 2014).

Catalytic Functionalization and Carboxylation

Vanadium-catalyzed carboxylation of linear and cyclic C5 and C6 alkanes to carboxylic acids has been demonstrated, showing the transformation of cyclopentane among other alkanes into carboxylic acids under mild conditions. This process involves vanadium (IV) and (V) complexes, indicating a method for the functionalization of alkanes to produce carboxylic acids, which could potentially be applied to or inspired by the functionalization of compounds similar to 1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid (Reis et al., 2005).

Synthesis of Structurally Complex Amino Acids

Research on the asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid introduces methodologies potentially applicable to the synthesis of derivatives of 1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid. These synthetic routes offer a way to access complex amino acids with specific stereochemistry, which are valuable in drug development and biological studies, showing the versatility and synthetic utility of cyclopentane-based carboxylic acids (Jakubowska et al., 2015).

Propriétés

IUPAC Name |

1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c16-13(17)14(9-4-5-10-14)15-20(18,19)11-8-12-6-2-1-3-7-12/h1-3,6-8,11,15H,4-5,9-10H2,(H,16,17)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMXTCRVCWSTGP-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(C(=O)O)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2802870.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide](/img/structure/B2802879.png)

![6-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2802883.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2802888.png)

![5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2802889.png)

![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15-,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid](/img/structure/B2802890.png)